5-Ethynyl-2-methylpyridine
Overview
Description
5-Ethynyl-2-methylpyridine is an organic compound with the molecular formula C8H7N It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with acetylene in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and pressures to facilitate the formation of the ethynyl group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in 5-ethyl-2-methylpyridine.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reduction.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce 5-ethyl-2-methylpyridine.
Scientific Research Applications
5-Ethynyl-2-methylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-methylpyridine involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that modify the electronic properties of the pyridine ring, influencing its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the generation of bioactive compounds with potential therapeutic effects.
Comparison with Similar Compounds
- 2-Ethynyl-5-methylpyridine
- 2-Ethynyl-6-methylpyridine
- 2-Ethynyl-3-fluoro-5-methylpyridine
- 2-Ethynyl-5-fluoro-3-methylpyridine
Comparison: Compared to these similar compounds, 5-Ethynyl-2-methylpyridine is unique due to the specific positioning of the ethynyl and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
5-ethynyl-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-8-5-4-7(2)9-6-8/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVINJAPLKEYQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348553 | |
Record name | 5-ethynyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1945-85-3 | |
Record name | 5-ethynyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary chemical reaction that 5-ethynyl-2-methylpyridine undergoes with 1-alkanethiols?
A1: Recent research [, ] has focused on the homolytic addition of 1-alkanethiols to this compound. This reaction involves the formation of a radical intermediate and ultimately leads to the addition of the thiol across the triple bond of the ethynyl group.
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